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Compound of Interest

Compound Name: Amiprilose

Cat. No.: B1664908 Get Quote

Amiprilose, a synthetic monosaccharide, has demonstrated potential as an

immunomodulatory and anti-inflammatory agent, particularly in the context of rheumatoid

arthritis. This technical guide provides a comprehensive overview of the current understanding

of Amiprilose, with a focus on its structure, biological activities, and the experimental

methodologies employed in its evaluation. While detailed structure-activity relationship (SAR)

studies that systematically modify the Amiprilose scaffold and quantify the resulting changes

in biological activity are not extensively available in the public domain, this guide will synthesize

the existing knowledge to inform future research and drug development efforts.

Chemical Structure and Properties
Amiprilose, chemically known as 1,2-O-isopropylidene-3-O-(3'-(dimethylamino)propyl)-α-D-

glucofuranose hydrochloride, is a derivative of D-glucose. Its structure is characterized by a

furanose ring, a protected 1,2-diol with an isopropylidene group, and a dimethylaminopropyl

ether linkage at the C3 position. The absolute configuration of its five chiral centers has been

determined using spectroscopic and X-ray crystallographic methods.[1]

Biological Activity and Mechanism of Action
Amiprilose has been primarily investigated for its therapeutic potential in rheumatoid arthritis.

Clinical trials have shown its efficacy in reducing the number of painful and swollen joints, with

a favorable safety profile.[2] Its mechanism of action is believed to involve the modulation of

the immune system. In vitro studies have shown that Amiprilose can influence cytokine

production, key signaling molecules in the inflammatory cascade. Specifically, it has been
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observed to decrease the production of Interleukin-1β (IL-1β) by human peripheral blood

monocytes and modulate the production of Interleukin-2 (IL-2) by mitogen-activated

lymphocytes.[3]

The immunomodulatory effects of Amiprilose appear to be concentration-dependent. At low

concentrations (1-100 µg/mL), it has been shown to stimulate thymocyte proliferation and

enhance the proliferative response of IL-1 stimulated human synovial fibroblasts.[3] This

suggests a complex interaction with immune cells, potentially leading to a rebalancing of the

immune response rather than general suppression.

Structure-Activity Relationship (SAR): Current Gaps
and Future Directions
A comprehensive understanding of the SAR of Amiprilose is crucial for the rational design of

more potent and selective analogs. However, published research on the SAR of Amiprilose is

limited. One study mentioned two analogs, SM-1211 and SM-1212, which were found to be

inactive in a collagen-induced arthritis model, but their chemical structures were not disclosed.

[4]

In the absence of specific SAR data for Amiprilose, we can draw insights from related classes

of compounds, such as other synthetic carbohydrate immunomodulators and amiloride

analogs, which also feature modified pyrazine rings. For instance, SAR studies on amiloride

analogs have demonstrated that modifications to the pyrazine ring can significantly impact their

biological activity as blockers of epithelial Na+ channels.[5]

Future SAR studies on Amiprilose could explore modifications at several key positions:

The Dimethylaminopropyl Side Chain: The length, branching, and basicity of this chain could

be altered to probe its interaction with its biological target.

The Isopropylidene Protecting Group: Removal or replacement of this group with other

protecting groups could influence the compound's solubility, stability, and activity.

The Furanose Ring: Modifications to the stereochemistry or substitution pattern of the sugar

ring could reveal critical structural requirements for activity.
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A systematic synthetic effort to create a library of Amiprilose analogs, followed by rigorous

biological evaluation, would be necessary to elucidate its SAR.

Experimental Protocols
The following sections outline the general methodologies for key experiments relevant to the

evaluation of Amiprilose and its potential analogs.

In Vitro Immunomodulation Assays
Objective: To assess the effect of test compounds on immune cell function and cytokine

production.

General Workflow:

Cell Preparation Treatment

Analysis

Isolate PBMCs from
healthy donor blood

Culture cells in
appropriate medium

Stimulate cells with
mitogen (e.g., PHA)

Add test compound
at various concentrations

Incubate for a
defined period (e.g., 24-72h)

Collect cell culture
supernatants

Assess cell proliferation
(e.g., MTT, BrdU assay)

Measure cytokine levels
(e.g., IL-1β, IL-2) by ELISA

Click to download full resolution via product page

Figure 1: General workflow for in vitro immunomodulation assays.

Detailed Methodologies:

Cell Isolation and Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from

healthy human donors using Ficoll-Paque density gradient centrifugation. Cells are cultured

in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum and

antibiotics.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1664908?utm_src=pdf-body
https://www.benchchem.com/product/b1664908?utm_src=pdf-body
https://www.benchchem.com/product/b1664908?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664908?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Stimulation and Treatment: Cells are stimulated with a mitogen, such as

phytohemagglutinin (PHA), to induce activation and cytokine production. Test compounds

(e.g., Amiprilose and its analogs) are added at a range of concentrations.

Cytokine Quantification: After incubation, cell culture supernatants are collected. The

concentrations of specific cytokines, such as IL-1β and IL-2, are measured using enzyme-

linked immunosorbent assays (ELISAs).

Cell Proliferation Assay: The effect of the compounds on cell proliferation can be assessed

using various methods, including the MTT assay, which measures metabolic activity, or the

BrdU incorporation assay, which measures DNA synthesis.

In Vivo Models of Rheumatoid Arthritis
Objective: To evaluate the anti-inflammatory and disease-modifying effects of test compounds

in a relevant animal model.

Commonly Used Model: Collagen-Induced Arthritis (CIA) in Rats or Mice

General Workflow:
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Arthritis Induction Treatment

Evaluation

Primary immunization with
type II collagen in CFA

Booster immunization with
type II collagen in IFA

Monitor for onset
of arthritis

Administer test compound
(e.g., orally) daily

Assess clinical signs
(e.g., paw swelling)Throughout treatment

Histopathological analysis
of joints at study end

Measure inflammatory
biomarkers in serum
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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